molecular formula C13H13FN2O2 B2361968 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1154898-82-4

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2361968
CAS RN: 1154898-82-4
M. Wt: 248.257
InChI Key: HXVGYHOHYUZYEG-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It has an empirical formula of C10H9FN2 and a molecular weight of 176.19 . The compound contains a fluorobenzyl group, which is a benzyl group with a fluorine atom, and a pyrazole group, which is a heterocyclic aromatic organic compound. The carboxylic acid group is attached to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy. Fluorine-19 NMR is particularly useful for analyzing fluorine-containing compounds. The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the thermophysical properties of similar compounds, such as 4-fluorobenzoic acid, have been evaluated using the NIST ThermoData Engine software package .

Scientific Research Applications

Structural and Dynamic Properties

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and similar pyrazole-4-carboxylic acids have been extensively studied for their structural and dynamic properties in solid states. Research indicates polymorphism and solid-state proton transfer in some polymorphs of these compounds, which is significant for understanding their physical and chemical behaviors (Infantes et al., 2013).

Hydrogen Bonding Characteristics

The hydrogen bonding characteristics of pyrazole and isoxazole rings, which are closely related to 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, have been studied. The research delves into how these rings, through hydrogen bonding, form various salts and cocrystals, impacting their potential applications in material science (Girisha et al., 2016).

Co-Crystal Formation

Studies on co-crystal formation involving compounds similar to 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid have been conducted, highlighting the potential of these compounds in forming complex molecular structures through donor-acceptor hydrogen bonds. Such structures are pivotal in the development of new materials and drugs (Claramunt et al., 2005).

Synthesis and Derivatives

Research has also focused on the synthesis of various derivatives of pyrazole-4-carboxylic acids. These derivatives have significant implications in the field of organic chemistry and pharmaceuticals, showing potential as chemical hybridizing agents in agriculture (Beck et al., 1988).

Xanthine Oxidase Inhibitory Activity

A study conducted on 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, closely related to 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, suggests potential xanthine oxidase inhibitory activity. This finding is significant for developing new therapeutic agents (Qi et al., 2015).

Molecular Conformation and Antibacterial Activities

Some derivatives of pyrazole-4-carboxylic acids have been studied for their molecular conformation and hydrogen bonding, which are crucial for understanding their interaction with biological molecules. Additionally, certain derivatives exhibit antibacterial activities, suggesting their potential in antibiotic drug development (Bildirici et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorobenzylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable solid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVGYHOHYUZYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

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